2-hydrazinyl-6-methoxy-3-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

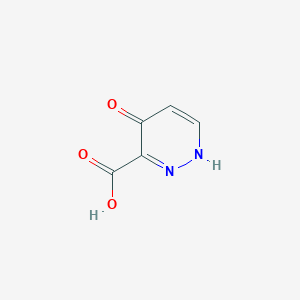

2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound of the quinoline family. It has a molecular formula of C11H13N3O and a molar mass of 203.24 g/mol . This compound is widely used for a range of scientific experiments due to its unique properties.

Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-6-methoxy-3-methylquinoline is1S/C11H13N3O.ClH/c1-7-5-8-6-9 (15-2)3-4-10 (8)13-11 (7)14-12;/h3-6H,12H2,1-2H3, (H,13,14);1H . This code provides a specific description of the molecule’s structure. For a visual representation or more detailed structural analysis, specialized chemical databases or software would be needed. Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-6-methoxy-3-methylquinoline include a molecular weight of 203.24 , and it is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Structural Revision of Reaction Compounds : Ahluwalia, Kaila, and Singh (1986) revised the structure of a compound obtained from the reaction of 2-hydrazino-4-methylquinoline and acetylacetone, finding it to be 3,5-dimethyl-1-(4-methylquinolino)-pyrazole instead of the previously assigned structure (Ahluwalia, Kaila, & Singh, 1986).

Regioselective Synthesis : Chimichi, Boccalini, and Matteucci (2008) investigated the regioselective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by cyclizing 3-acyl-4-methoxy-1-methylquinolinones with hydrazines (Chimichi, Boccalini, & Matteucci, 2008).

Synthesis and Transformations : Avetisyan, Aleksanyan, and Ambartsumyan (2010) synthesized 6(8)-substituted 4-hydrazino-2-methylquinolines and explored their reactions with ethyl acetoacetate and acetone, leading to various pyrazole and pyrroloquinoline derivatives (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Chemical Reactions and Mechanistic Studies

Reaction with Trifluoromethyl-β-diketones : Aggarwal, Kumar, and Singh (2009) studied the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, discovering the formation of unexpected products including triazoloquinolines and pyrazoles (Aggarwal, Kumar, & Singh, 2009).

Structural and Mechanistic Studies : Singh et al. (1997) analyzed the reaction of 2-hydrazino-4-methylquinoline with trifluoromethyl-β-diketones, leading to the formation of pyrazoles and dihydropyrazoles with specific regioisomeric identities (Singh et al., 1997).

Pharmacological Applications

Anticonvulsant and Analgesic Agents : Lata, Satsangi, Srivastava, and Bhargava (1982) synthesized new compounds from 2-methyl-4 hydrazino-6-methoxy-quinolines, showing anticonvulsant and analgesic activities (Lata, Satsangi, Srivastava, & Bhargava, 1982).

Antimicrobial Activities : Shaikh (2013) synthesized benzohydrazide derivatives with antimicrobial activities (Shaikh, 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-6-methoxy-3-methylquinoline involves the condensation of 2-acetyl-6-methoxy-3-methylquinoline with hydrazine hydrate followed by oxidation of the resulting hydrazide.", "Starting Materials": [ "2-acetyl-6-methoxy-3-methylquinoline", "hydrazine hydrate", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-6-methoxy-3-methylquinoline (1.0 g, 4.2 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the hydrazide intermediate.", "Step 3: Dissolve the hydrazide intermediate in water (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 2-hydrazinyl-6-methoxy-3-methylquinoline as a yellow solid (yield: 0.6 g, 50%)." ] } | |

CAS-Nummer |

1017360-52-9 |

Produktname |

2-hydrazinyl-6-methoxy-3-methylquinoline |

Molekularformel |

C11H13N3O |

Molekulargewicht |

203.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.